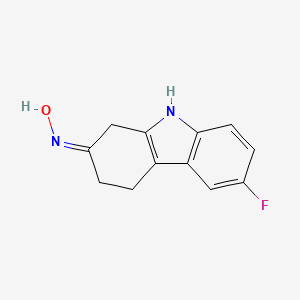

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

CAS No.:

Cat. No.: VC18388432

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2O |

|---|---|

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2/b15-8- |

| Standard InChI Key | LXOISCFAAKOVPU-NVNXTCNLSA-N |

| Isomeric SMILES | C\1CC2=C(C/C1=N\O)NC3=C2C=C(C=C3)F |

| Canonical SMILES | C1CC2=C(CC1=NO)NC3=C2C=C(C=C3)F |

Introduction

Structural Features

The compound has a unique molecular structure characterized by:

-

Tetrahydrocarbazole Core: A bicyclic framework that includes a six-membered aromatic ring fused with a five-membered nitrogen-containing ring.

-

Fluorine Substitution: The fluorine atom at the 6-position of the tetrahydrocarbazole moiety enhances its physicochemical properties such as lipophilicity and binding affinity.

-

Hydroxylamine Functional Group: The presence of this group contributes to its reactivity and potential biological activity.

Key Structural Properties:

| Property | Details |

|---|---|

| Molecular Formula | C13H12FN2O |

| Molecular Weight | ~230.25 g/mol |

| Functional Groups | Fluorine (F), Hydroxylamine (-N=O) |

| Lipophilicity Enhancement | Due to fluorine substitution |

Synthesis

The synthesis of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine typically involves:

-

Formation of the Tetrahydrocarbazole Core:

-

Cyclization reactions are used to construct the bicyclic framework.

-

Reagents such as indoles or aniline derivatives are commonly employed.

-

-

Introduction of Fluorine:

-

Selective fluorination at the 6-position is achieved using fluorinating agents.

-

-

Hydroxylamine Functionalization:

-

The hydroxylamine group is introduced through condensation reactions with hydroxylamine derivatives.

-

These steps can be optimized for yield and purity by varying reaction conditions such as temperature and solvent systems.

Biological Significance

The compound's structural features make it a candidate for various biological applications:

-

Potential Therapeutic Applications:

-

Fluorine substitution enhances lipophilicity and may improve drug-like properties such as bioavailability and target binding.

-

Preliminary studies suggest activity against enzymes and receptors involved in disease pathways.

-

-

Interaction with Biological Targets:

-

The hydroxylamine group can participate in redox reactions or form covalent bonds with biological macromolecules.

-

Its tetrahydrocarbazole core is known to interact with proteins and DNA.

-

Comparison with Analogous Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-chloro-2,3,4,9-tetrahydrocarbazol-1-one | Chlorine substituent instead of fluorine | Different reactivity and activity |

| 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one | Methyl substituent affecting sterics | Altered electronic properties |

Applications in Medicinal Chemistry

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine holds promise for several applications:

-

Drug Development:

-

Its fluorinated structure may improve pharmacokinetics.

-

Potential applications include enzyme inhibition and receptor modulation.

-

-

Material Science:

-

The compound’s reactivity could be exploited in the synthesis of advanced materials or catalysts.

-

-

Biological Research Tools:

-

It can serve as a probe to study hydroxylamine-mediated biochemical pathways.

-

Challenges and Future Directions

While promising, there are challenges associated with this compound:

-

Synthetic Complexity:

-

Multi-step synthesis requires optimization for scalability.

-

-

Limited Biological Data:

-

More studies are needed to confirm its therapeutic potential.

-

Future Research Areas:

-

Detailed pharmacological profiling.

-

Exploration of derivatives with modified functional groups for enhanced activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume